2-(3-Ethylphenyl)ethanethiol
Description
2-(3-Ethylphenyl)ethanethiol is an organosulfur compound characterized by a thiol (-SH) group attached to an ethane backbone, which is further substituted with a 3-ethylphenyl group. The hydrophobic nature of the ethylphenyl group likely reduces water solubility compared to more polar derivatives, aligning with trends observed in similar aryl-substituted thiols .
Properties
IUPAC Name |
2-(3-ethylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8,11H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFMNSWZNCVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylmagnesium bromide with ethylene sulfide, followed by hydrolysis to yield the desired thiol. Another method involves the nucleophilic substitution of 3-ethylphenyl halides with thiourea, followed by hydrolysis to produce the thiol.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thiourea as a nucleophile. The reaction typically occurs under controlled conditions to ensure high yield and purity. The intermediate alkyl isothiourea salt is hydrolyzed with aqueous base to produce the thiol.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized by bromine or iodine to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea in the presence of a base.
Major Products:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol-substituted compounds.
Scientific Research Applications
2-(3-Ethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can participate in various reactions, making it a versatile intermediate.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study these processes.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and detoxifying effects.
Industry: Thiols are used in the production of certain polymers and as odorants in natural gas to detect leaks.
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)ethanethiol involves its thiol group, which can undergo oxidation to form disulfides. This interconversion between thiols and disulfides is essential in various biological processes, including the stabilization of protein structures through disulfide bonds. The thiol group can also react with heavy metals, forming insoluble compounds and inactivating proteins containing cysteine residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3-Ethylphenyl)ethanethiol with structurally related ethanethiol derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Comparative Analysis of Ethanethiol Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Acidity :
- The meta-ethyl group in this compound is electron-donating, which reduces the acidity of the thiol group compared to derivatives with electron-withdrawing substituents (e.g., 2-(2-chlorophenyl)ethanethiol). Chlorine’s electronegativity increases thiol acidity, enhancing reactivity in nucleophilic reactions .
- The pyridyl group in 2-(2-Pyridyl)ethanethiol introduces basicity, enabling coordination with metal ions or participation in pH-dependent reactions .
Solubility and Physicochemical Behavior :
- Hydrophilic substituents like methoxyethoxy () significantly enhance water solubility, whereas aryl groups (e.g., ethylphenyl, phenylthio) favor solubility in organic solvents. This distinction dictates their utility: hydrophilic derivatives are suited for aqueous-phase reactions, while hydrophobic ones excel in organic synthesis .
Biological Activity: WR-1065 () demonstrates unique biological functionality as a radioprotective agent due to its aminopropylamino group, which facilitates catalytic inhibition of topoisomerase II. In contrast, aryl-substituted thiols like this compound lack documented biological activity, suggesting their primary use in synthetic chemistry .
Applications :
Biological Activity
2-(3-Ethylphenyl)ethanethiol, a thiol compound, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.
This compound is characterized by its ethyl and thiol functional groups, which contribute to its reactivity and biological activity. The presence of the thiol group (-SH) allows for unique interactions with proteins and other biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Attack : The thiol group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules.
- Disulfide Bond Formation : It can form disulfide bonds with other thiols, influencing protein structure and function.
- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antimicrobial Properties : Studies have demonstrated that thiols can exhibit antimicrobial effects against a range of pathogens. For instance, the compound has shown inhibitory activity against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : In vitro studies have revealed that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiols, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes by the thiol group.
Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, leading to apoptosis in treated cells. This suggests its potential as a chemotherapeutic agent.
Study 3: Enzyme Interaction
Research focused on the interaction between this compound and key metabolic enzymes. The findings indicated that the compound could inhibit enzyme activity, leading to altered metabolic processes in cells. This inhibition may be beneficial for targeting specific pathways in disease treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
